Ethyl 2-(1-methylhydrazinyl)acetate
Description
Ethyl 2-(1-methylhydrazinyl)acetate is a hydrazine-derived compound featuring an ethyl ester group and a methyl-substituted hydrazinyl moiety. It serves as a versatile reagent in organic synthesis, particularly in coupling reactions to construct complex molecules. Its applications include the synthesis of 3-epi-deoxynegamycin derivatives, where it introduces the hydrazide functional group critical for biological activity . The compound’s structure (molecular formula: C₅H₁₂N₂O₂) balances reactivity and stability, making it suitable for multi-step synthetic protocols.
Properties
CAS No. |
65868-09-9 |
|---|---|
Molecular Formula |
C5H12N2O2 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
ethyl 2-[amino(methyl)amino]acetate |
InChI |
InChI=1S/C5H12N2O2/c1-3-9-5(8)4-7(2)6/h3-4,6H2,1-2H3 |
InChI Key |
LXBIXKLUXLUDMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN(C)N |
Origin of Product |
United States |
Comparison with Similar Compounds
tert-Butyl 2-(1-Methylhydrazinyl)acetate
- Structural Difference : Replaces the ethyl ester with a tert-butyl group (C₇H₁₆N₂O₂).
- Reactivity/Applications :
- The tert-butyl ester provides enhanced steric protection, improving stability under acidic or basic conditions. This makes it preferable in multi-step syntheses where intermediate protection is required .
- Used in the synthesis of deoxynegamycin derivatives, but with reduced coupling efficiency (26–57% yields) compared to ethyl ester analogues due to steric hindrance .
Key Data :
Property Value Molecular Weight 160.21 g/mol CAS Number 144036-71-5
Ethyl 2-(Benzothiazolyl)acetate Hydrazide Derivatives
- Structural Difference : Incorporates a benzothiazole ring instead of the methylhydrazinyl group.
- Reactivity/Applications :
Key Data :
| Reaction Yield | 70–90% (post-HPLC purification) |
Isopropyl 2-(5-(1-Methylhydrazinyl)tetrazol-1-yl)acetate
- Structural Difference : Features a tetrazole ring and isopropyl ester.
- Reactivity/Applications :
Ethyl (2Z)-2-Chloro-2-[2-(3-Chloro-4-Methylphenyl)hydrazin-1-ylidene]acetate
- Structural Difference : Chlorine substituents on the phenyl ring and hydrazone backbone.
- Reactivity/Applications :
Structure–Activity Relationship (SAR) Insights
- Ester Group Impact :
- Substituent Effects :
- Methylhydrazinyl group : Facilitates hydrazide bond formation, critical for readthrough activity in deoxynegamycin derivatives targeting Duchenne muscular dystrophy .
- Benzothiazole/tetrazole moieties : Introduce planar aromatic systems or high nitrogen content, broadening applications to pharmaceuticals and materials science .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
